molecular formula C13H11NO3 B14412910 5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione CAS No. 85574-82-9

5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione

Cat. No.: B14412910
CAS No.: 85574-82-9
M. Wt: 229.23 g/mol
InChI Key: RTXHJWGEXJFQSO-UHFFFAOYSA-N
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Description

5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione can be achieved through several methods. One common approach involves the oxidative [3+3] cycloaddition of indoles with active methylene compounds. This method utilizes electrochemical oxidative coupling followed by tandem 6π-electrocyclization . The reaction conditions typically involve mild temperatures and the use of an anodic oxidation process combined with the cathodic generation of a base from O2.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom-economy are often applied to optimize the synthesis process, making it more efficient and environmentally friendly. Techniques such as electrosynthesis and dehydrogenative cross-couplings are favored for their ability to form complex heterocycles under mild conditions .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions often involve mild temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione is unique due to its specific substitution pattern and the presence of the pyrano ring fused to the indole nucleus. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

85574-82-9

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

5-ethyl-4H-pyrano[4,3-b]indole-1,3-dione

InChI

InChI=1S/C13H11NO3/c1-2-14-9-6-4-3-5-8(9)12-10(14)7-11(15)17-13(12)16/h3-6H,2,7H2,1H3

InChI Key

RTXHJWGEXJFQSO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C3=CC=CC=C31)C(=O)OC(=O)C2

Origin of Product

United States

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